Technical Monograph: 1-Methyl-1H-indazol-5-amine
Technical Monograph: 1-Methyl-1H-indazol-5-amine
Scaffold Architecture, Synthetic Regiocontrol, and Therapeutic Application
Executive Summary
1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for type I and II kinase inhibitors (e.g., VEGFR, ALK, and TRPM5 modulators). Its structural value lies in the 5-amino group’s ability to function as a nucleophilic anchor for amide/urea coupling, while the N1-methylated indazole core provides essential hydrophobic interactions within ATP-binding pockets.
This guide addresses the primary technical challenge associated with this molecule: regioselective synthesis . The methylation of the indazole ring is prone to tautomeric ambiguity (N1 vs. N2 alkylation), necessitating rigorous separation protocols to ensure isomeric purity.
Part 1: Structural Architectonics & Physicochemical Profile
The molecule features a fused bicyclic system where the benzene ring is fused to a pyrazole ring. The N1-methyl substitution locks the tautomer in the 1H-form, enhancing metabolic stability compared to the unsubstituted parent indazole.
Table 1: Physicochemical Specifications
| Property | Data | Technical Note |
| IUPAC Name | 1-Methylindazol-5-amine | - |
| CAS Number | 50593-24-3 | Distinct from parent 1H-indazole (293-51-6) |
| Molecular Formula | - | |
| Molecular Weight | 147.18 g/mol | Ideal fragment size (<200 Da) for FBDD* |
| Physical State | Off-white to light brown solid | Oxidizes upon air exposure |
| Melting Point | 175–178 °C | Sharp mp indicates high purity |
| pKa (Conjugate Acid) | ~3.5 (Pyrazolic N) | N2 is weakly basic; 5-NH2 is aniline-like |
| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires cosolvents |
*FBDD: Fragment-Based Drug Discovery
Part 2: Synthetic Routes & Regiochemical Control
The synthesis of 1-Methyl-1H-indazol-5-amine is governed by the regioselectivity of the alkylation step. The precursor, 5-nitroindazole, exists in a tautomeric equilibrium between 1H and 2H forms.
The Regioselectivity Problem
Direct methylation of 5-nitroindazole using methyl iodide (MeI) and a base (e.g.,
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N1-isomer (Thermodynamic): 1-methyl-5-nitroindazole (Major product, ~60-80%)
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N2-isomer (Kinetic): 2-methyl-5-nitroindazole (Minor product, ~20-40%)
The electronic withdrawing effect of the 5-nitro group increases the acidity of the N-H proton but does not sufficiently differentiate the nucleophilicity of N1 vs. N2. Therefore, chromatographic separation at the nitro stage is mandatory before reduction to the amine, as separating the final amine isomers is significantly more difficult due to polarity.
Diagram 1: Synthetic Workflow & Isomer Separation
The following flowchart illustrates the critical path to the target molecule, highlighting the separation checkpoint.
Caption: Synthesis pathway emphasizing the mandatory chromatographic separation of regioisomers at the nitro-intermediate stage.
Part 3: Reactivity & Functionalization Landscape
Once isolated, the 5-amino group behaves as an electron-rich aniline. It is the primary vector for expanding the scaffold into bioactive chemical space.
Key Reaction Classes
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Amide/Urea Formation: Reaction with acid chlorides or isocyanates generates the classic "hinge-binder" motifs seen in kinase inhibitors (e.g., Axitinib analogs).
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Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides allows for the construction of biaryl amine architectures.
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Sandmeyer Reaction: The amino group can be converted to a diazonium salt, allowing substitution with halides (Cl, Br, I) or nitriles, useful for modifying electronic properties of the core.
Diagram 2: Divergent Synthesis Utility
Caption: Functionalization map showing the conversion of the 5-amino group into high-value medicinal chemistry motifs.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Methyl-5-nitroindazole
This protocol prioritizes the separation of the N1 isomer.
Reagents: 5-Nitroindazole (1.0 eq), Iodomethane (1.2 eq),
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Dissolution: Dissolve 5-nitroindazole (10 g, 61.3 mmol) in anhydrous DMF (100 mL) under
atmosphere. -
Deprotonation: Add
(16.9 g, 122.6 mmol) and stir at room temperature for 30 minutes. The solution will darken, indicating anion formation. -
Alkylation: Cool to 0°C. Add Iodomethane (4.6 mL, 73.5 mmol) dropwise over 20 minutes to control exotherm.
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Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (1:1 Hexane/EtOAc). You will see two spots:
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Top Spot (Rf ~0.6): 2-Methyl-5-nitroindazole (Minor).
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Bottom Spot (Rf ~0.4): 1-Methyl-5-nitroindazole (Major).
-
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Workup: Pour into ice water (500 mL). The precipitate (mixture of isomers) is filtered, washed with water, and dried.
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Purification (Critical): Dissolve the solid in minimal DCM. Load onto a silica gel column. Elute with a gradient of 0-40% EtOAc in Hexanes.
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Collect the second major fraction.
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Yield: ~6.5 g (60%) of pure 1-methyl-5-nitroindazole as a yellow solid.
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Protocol B: Reduction to 1-Methyl-1H-indazol-5-amine
Using Fe/NH4Cl is preferred over catalytic hydrogenation if halogen substituents are present elsewhere, to avoid dehalogenation.
Reagents: 1-Methyl-5-nitroindazole (1.0 eq), Iron powder (5.0 eq),
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Setup: Suspend 1-methyl-5-nitroindazole (5.0 g, 28.2 mmol) in EtOH (100 mL) and Water (25 mL).
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Addition: Add
(7.5 g) and Iron powder (7.9 g). -
Reflux: Heat to 80°C (reflux) with vigorous stirring for 2–4 hours. The yellow color should fade to colorless/grey.
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Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot MeOH.
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Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over
, and concentrate. -
Result: 1-Methyl-1H-indazol-5-amine is obtained as a light brown solid.
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Storage: Store under Argon at -20°C. The amine is sensitive to oxidation.
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References
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PubChem. (n.d.). 1-Methylindazol-5-amine (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
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Cheung, M., et al. (2010). Discovery of indazole derivatives as potent and selective inhibitors of VEGFR2. Bioorganic & Medicinal Chemistry Letters.[3] (Contextual grounding for indazole kinase inhibitors).
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses indazole as an indole bioisostere).
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Reference for FBDD properties).
